2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that falls under the category of thioamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the condensation of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol with N-isopropylacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane, under reflux conditions.
Industrial Production Methods: Industrial production of this compound might involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated synthesis techniques could further enhance production efficiency.
Types of Reactions it Undergoes:
Oxidation: The thiol group in the compound can be oxidized to form sulfoxides and sulfones.
Reduction: The imidazole ring can undergo reduction reactions, typically involving hydrogenation.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has shown potential in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and organometallic catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The compound’s mechanism of action involves interaction with various molecular targets such as enzymes and receptors. Its imidazole ring can act as a ligand, binding to metal ions in metalloproteins, while the chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can disrupt normal biochemical processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-((1-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
2-((1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
2-((1-(3,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3N3OS/c1-12(2)25-19(27)11-28-20-24-10-18(13-6-7-16(22)17(23)8-13)26(20)15-5-3-4-14(21)9-15/h3-10,12H,11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGETYDPWRUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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